15-Keto Limaprost-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Keto Limaprost-d3 is a deuterated form of 15-Keto Limaprost, a derivative of prostaglandin E1. This compound is primarily used as an internal standard for the quantification of limaprost in various analytical applications . It is characterized by its high purity and stability, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto Limaprost-d3 involves the incorporation of deuterium atoms into the molecular structure of 15-Keto Limaprost. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the high purity of the final product. The production process is optimized for efficiency and cost-effectiveness while adhering to strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
15-Keto Limaprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
15-Keto Limaprost-d3 has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
15-Keto Limaprost-d3, as a derivative of prostaglandin E1, acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase-coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of limaprost, which is known for its vasodilatory and antithrombotic effects .
Comparison with Similar Compounds
Similar Compounds
Limaprost: A prostaglandin E1 analog with similar vasodilatory and antithrombotic properties.
Prostaglandin E1: The parent compound from which limaprost and its derivatives are derived.
15-Keto Limaprost: The non-deuterated form of 15-Keto Limaprost-d3.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for analytical applications. This deuterated form allows for more accurate quantification of limaprost in various research settings .
Properties
Molecular Formula |
C22H34O5 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E,5S)-3-oxo-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16,18-19,21,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,18+,19+,21+/m0/s1/i2D3 |
InChI Key |
QQICJEDPTIDMCC-WPZAQDOBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
Canonical SMILES |
CCCCC(C)CC(=O)C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.